

Application Note: Spectroscopic Methods for the Identification of Fosmanogepix Tautomers

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Compound of Interest

Compound Name: Fosmanogepix (tautomerism)

Cat. No.: B15580736

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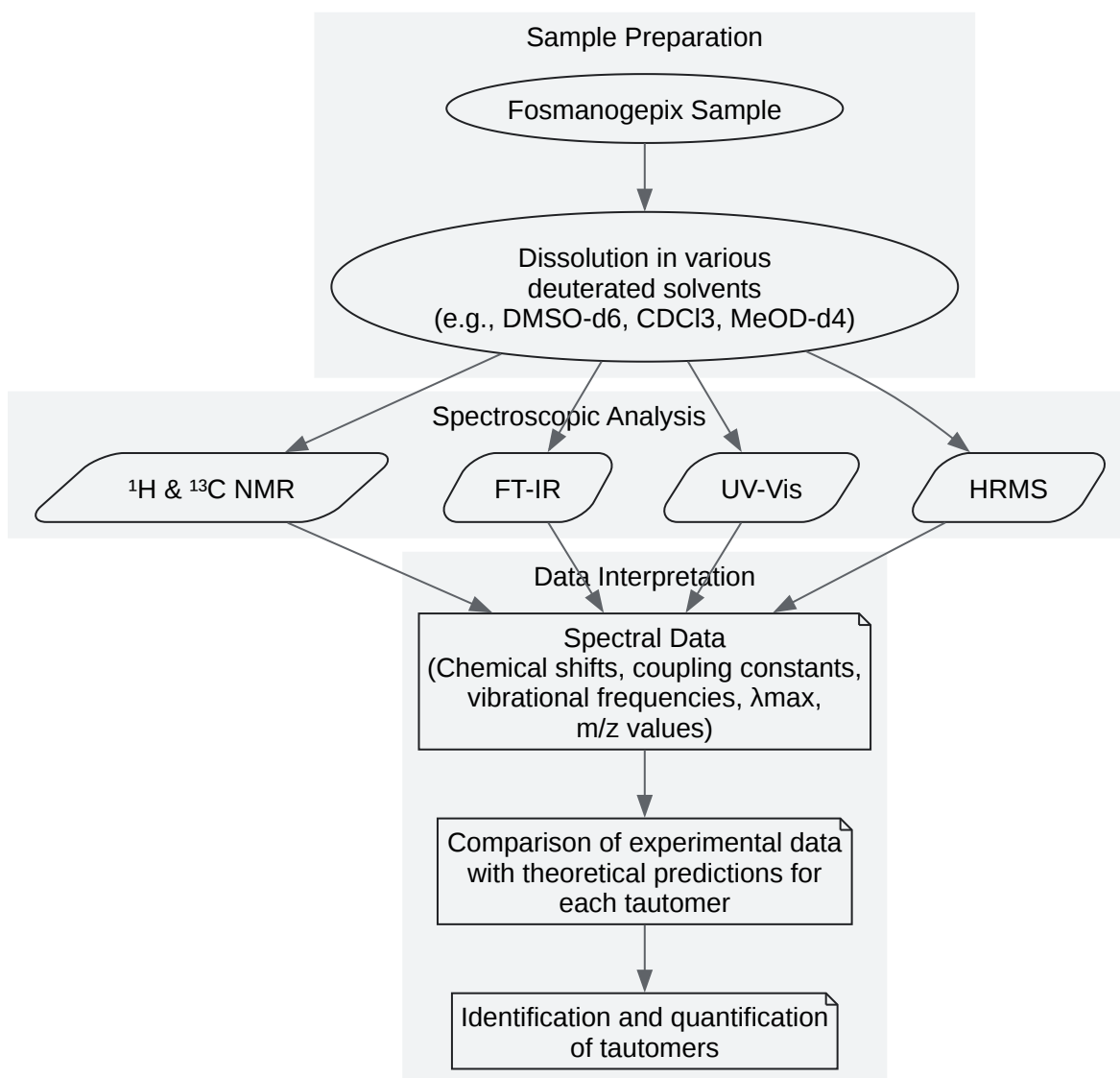
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix is a first-in-class antifungal agent and a prodrug of manogepix, which targets the fungal enzyme Gwt1.[1][2] Like many heterocyclic compounds, Fosmanogepix has the potential to exist in different tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert.[3] The identification and characterization of tautomeric forms are crucial in drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[4] This application note provides detailed protocols for the use of various spectroscopic techniques to identify and differentiate the potential tautomers of Fosmanogepix.

The primary site of potential tautomerism in Fosmanogepix is the 2-aminopyridine ring, which can exist in equilibrium between an amino and an imino form. This document will focus on the spectroscopic differentiation of these two principal tautomers.

Potential Tautomeric Equilibrium of Fosmanogepix



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References

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